Nigerasperone B
説明
Nigerasperone B is a dimeric naphtho-γ-pyrone secondary metabolite isolated from the marine-derived endophytic fungus Aspergillus niger EN-13, found in the brown alga Colpomenia sinuosa . Structurally, it is characterized as 3,3′-dihydro-2,2′,5,5′-tetrahydroxy-8,8′,10,10′-tetramethoxy-2,2′-dimethyl-(6′,9-bi-4H-naphtho[1,2-b]pyran)-4,4′-dione (molecular formula: C₃₂H₃₀O₁₂) . Key features include hydroxyl, methoxy, and carbonyl groups, with dimerization occurring via a unique C-6′–C-9 linkage between two naphtho-γ-pyrone monomers. Spectroscopic analyses (¹H/¹³C NMR, HR-ESI-MS) confirm its asymmetric dimeric architecture, where one monomer undergoes hydration at the C-2′ double bond, altering its electronic and steric properties compared to related compounds .
Nigerasperone B exhibits moderate DPPH radical scavenging activity but lacks cytotoxicity against A549 (lung cancer) and SMMC-7721 (hepatocellular carcinoma) cell lines . Its structural complexity and bioactivity profile make it a subject of interest in natural product research.
特性
分子式 |
C32H30O12 |
|---|---|
分子量 |
606.6 g/mol |
IUPAC名 |
9-(2,5-dihydroxy-8,10-dimethoxy-2-methyl-4-oxo-3H-benzo[h]chromen-6-yl)-2,5-dihydroxy-8,10-dimethoxy-2-methyl-3H-benzo[h]chromen-4-one |
InChI |
InChI=1S/C32H30O12/c1-31(37)11-17(34)24-16(33)7-13-8-19(40-4)26(28(42-6)21(13)29(24)43-31)23-15-9-14(39-3)10-20(41-5)22(15)30-25(27(23)36)18(35)12-32(2,38)44-30/h7-10,33,36-38H,11-12H2,1-6H3 |
InChIキー |
VYRJMNNIHZJSTP-UHFFFAOYSA-N |
正規SMILES |
CC1(CC(=O)C2=C(C=C3C=C(C(=C(C3=C2O1)OC)C4=C(C5=C(C6=C4C=C(C=C6OC)OC)OC(CC5=O)(C)O)O)OC)O)O |
同義語 |
nigerasperone B |
製品の起源 |
United States |
類似化合物との比較
Key Observations:
Dimerization Patterns : Nigerasperone B’s C-6′–C-9 linkage distinguishes it from symmetric dimers like aurasperone B (C-6–C-6′) and asymmetric dimers like nigerasperone C (C-7–C-10′) .
Functional Groups : Methoxy substitutions at C-8, C-8′, C-10, and C-10′ in nigerasperone B are absent in rubrofusarin, which lacks dimerization .
Hydration Effects: The hydration of the C-2′ double bond in nigerasperone B results in downfield shifts of C-2/C-2′ signals (δC 20.6 → 28.0) compared to non-hydrated analogs like asperpyrone B .
Table 2: Bioactivity Profile of Nigerasperone B and Related Compounds
Key Findings:
Antifungal Activity: Nigerasperone C exhibits weak activity against C.
Antioxidant Capacity: Both nigerasperones B and C show moderate DPPH scavenging, likely due to hydroxyl and methoxy groups, though less potent than fonsecinones .
Q & A
Basic Research Questions
Q. What analytical techniques are most effective for identifying and quantifying Nigerasperone B in fungal extracts?
- Methodological Answer : Use liquid chromatography–high-resolution mass spectrometry (LC-HRMS) coupled with nuclear magnetic resonance (NMR) spectroscopy for structural elucidation. Quantification can be achieved via calibration curves using purified Nigerasperone B standards. For fungal strain identification, combine morphological characterization with DNA sequence analysis of β-tubulin and calmodulin genes to confirm species (e.g., Aspergillus niger or related taxa) .
Q. How should experimental designs be structured to study Nigerasperone B biosynthesis in fungal cultures?
- Methodological Answer : Optimize culture conditions (e.g., potato dextrose agar or rice-based media) to induce secondary metabolite production. Use bioassay-guided fractionation to isolate Nigerasperone B, followed by solvent partitioning, size-exclusion chromatography (e.g., Sephadex LH-20), and HPLC purification. Validate biosynthetic pathways via gene cluster analysis (e.g., polyketide synthase genes) and comparative metabolomics .
Q. What criteria should guide the selection of fungal strains for Nigerasperone B research?
- Methodological Answer : Prioritize strains within Aspergillus section Nigri (e.g., A. niger, A. welwitschiae) with documented metabolite profiles. Cross-reference phylogenetic data (β-tubulin/calmodulin sequencing) with chemical profiling to ensure strain-specific metabolite production. Include negative controls (non-producing strains) to validate analytical specificity .
Advanced Research Questions
Q. How can researchers reconcile conflicting data on Nigerasperone B’s bioactivity across studies?
- Methodological Answer : Address variability by standardizing cytotoxicity assays (e.g., MTT assays against PC-3M, NCI-H460, or MCF-7 cell lines) and controlling for purity (>95% via HPLC). Compare dose-response curves (IC₅₀ values) across studies and consider synergistic effects with co-occurring metabolites (e.g., nigerazines, pyranonigrins). Use metabolomic clustering to identify confounding factors in bioactive extracts .
Q. What strategies validate the ecological role of Nigerasperone B in fungal-host interactions?
- Methodological Answer : Conduct dual-culture assays to test antifungal/antibacterial activity against competing microbes. Use gene knockout models (e.g., CRISPR-Cas9) to disrupt Nigerasperone B biosynthesis and assess fitness changes in host colonization or stress resistance. Correlate metabolite production with transcriptomic data under host-mimicking conditions .
Q. How can multi-omics approaches resolve gaps in Nigerasperone B’s biosynthetic pathway?
- Methodological Answer : Integrate genomic data (e.g., genome mining for polyketide synthase clusters), transcriptomic profiling under inducing conditions, and metabolomic networks to map precursor utilization. Use isotopic labeling (e.g., ¹³C-acetate) to trace carbon flux and validate hypothetical pathways via heterologous expression in model fungi .
Q. What statistical methods are appropriate for analyzing Nigerasperone B’s structure-activity relationships (SAR)?
- Methodological Answer : Apply multivariate analysis (e.g., PCA or PLS regression) to correlate NMR/HRMS-derived structural features (e.g., hydroxylation patterns) with bioactivity data. Use molecular docking simulations to predict interactions with cellular targets (e.g., kinases) and validate via site-directed mutagenesis .
Contradictions & Knowledge Gaps
-
Key Contradiction : Nigerasperone A (structurally related) exhibits cytotoxicity (IC₅₀ 2.37–4.12 μM), while Nigerasperone B lacks activity in some studies .
- Resolution Strategy : Investigate stereochemical differences (e.g., dimerization patterns) via X-ray crystallography and assess membrane permeability differences using Caco-2 cell models.
-
Knowledge Gap : Environmental triggers (e.g., pH, host-derived signals) for Nigerasperone B production remain poorly characterized.
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